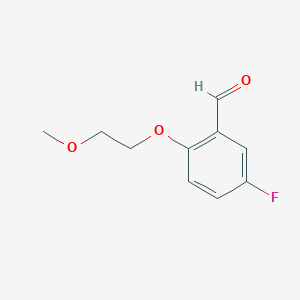

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

5-fluoro-2-(2-methoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6-7H,4-5H2,1H3 |

InChI Key |

TXOYJKMHLDPYRC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

Introduction

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is an aromatic aldehyde building block of increasing interest within medicinal chemistry and organic synthesis. Its utility is primarily as an intermediate in the creation of more complex molecules, particularly in the development of novel drug candidates.[1][2] The strategic placement of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, while the 2-methoxyethoxy group can influence solubility and receptor-binding interactions.[2]

A thorough understanding of the core physicochemical properties of this reagent is not merely academic; it is a prerequisite for its effective and reproducible use in a research and development setting. These properties govern everything from storage and handling to reaction kinetics, purification strategies, and the ultimate formulation of a final active pharmaceutical ingredient (API). This guide provides a consolidated overview of the known properties of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde and presents detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters.

Chemical Identity and Core Properties

The foundational data for any chemical entity begins with its unambiguous identification and a summary of its basic molecular properties. This information is critical for stoichiometric calculations, structural elucidation, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde | - |

| CAS Number | 959641-54-4 | [3] |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Molecular Weight | 198.20 g/mol | [1] |

| Chemical Structure |  | - |

| Appearance | Inferred to be a low-melting solid or liquid, potentially pale yellow, similar to related structures. | [4] |

| Storage | Store at 2-8°C in a dry, airtight container. | [1] |

Experimental Determination of Key Physicochemical Properties

The following sections detail the methodologies for quantifying the properties most relevant to drug development professionals. The causality behind procedural steps is explained to provide a deeper understanding of the technique.

Purity Assessment via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: Purity is the most critical parameter for any starting material. Impurities can lead to unwanted side reactions, complicate reaction monitoring, and, most importantly, introduce confounding variables in biological assays. RP-HPLC is the gold-standard technique for assessing the purity of small organic molecules due to its high resolution, reproducibility, and sensitivity.[5][6] The method separates compounds based on their hydrophobicity, making it ideal for molecules like the topic compound.[7]

Methodology: Isocratic RP-HPLC Purity Assay

-

Sample Preparation: Accurately weigh approximately 1 mg of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a ~1 mg/mL stock solution.

-

Instrumentation & Column:

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid, like 0.1% formic acid, can be added to both solvents to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm, a common wavelength for aromatic compounds.

-

-

Data Analysis:

-

Run the sample and integrate the area of all detected peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

-

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The presence of other peaks signifies impurities. The method's high reproducibility allows for consistent quality control across different batches.[6]

Diagram: RP-HPLC Workflow for Purity Analysis

Caption: Workflow for determining chemical purity using RP-HPLC.

Thermodynamic Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is essential for designing reliable in vitro biological assays.[9] Low solubility can lead to underestimated toxicity and poor absorption. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility because it ensures the solution has reached a true saturation point.[10]

Methodology: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound (e.g., ~5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The visible presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the suspension for at least 24 hours to ensure the system reaches thermodynamic equilibrium.[9]

-

Phase Separation: After equilibration, allow the vial to stand briefly to let the larger particles settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.

-

Quantification:

-

Accurately dilute the clear filtrate with the mobile phase used in the HPLC purity assay.

-

Analyze the diluted sample using the previously established HPLC method.

-

Determine the concentration of the compound in the filtrate by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

-

Result: The calculated concentration is the thermodynamic solubility of the compound in that specific medium, typically expressed in µg/mL or µM.

Trustworthiness: The extended equilibration time and physical removal of solids ensure that the measured concentration represents the true maximum solubility, not a supersaturated or kinetically trapped state. Performing the measurement in triplicate validates the reproducibility of the result.[10]

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a quick and inexpensive indication of purity. Pure crystalline compounds typically have a sharp melting point range (≤ 2°C), whereas impurities will depress the melting point and broaden the range.[11][12] This technique uses a capillary method, which is standard practice in organic chemistry labs.

Methodology: Capillary Melting Point

-

Sample Preparation: Place a small amount of the finely powdered, dry compound onto a watch glass. Tap the open end of a glass capillary tube into the powder to load a small amount of sample.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high.[12][13]

-

Measurement (Initial, Rapid): Place the capillary in a melting point apparatus. Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.[14]

-

Measurement (Accurate):

-

Allow the apparatus to cool significantly.

-

Prepare a fresh capillary and place it in the apparatus.

-

Heat rapidly until the temperature is ~15-20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate reading.[13][14]

-

-

Recording the Range: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.[14]

-

T2: The temperature at which the last solid crystal melts completely.

-

The result is reported as a range: T1 - T2.

-

Trustworthiness: The protocol includes an initial rapid determination followed by a slow, careful measurement, which is a self-correcting system to ensure accuracy. Repeating the measurement with a fresh sample confirms the result, as some compounds can decompose upon melting.[14]

Diagram: Relationship of Physicochemical Properties to Drug Development

Caption: Key properties and their impact on drug candidate success.

References

-

Melting Points . University of Colorado Boulder, Department of Chemistry. [Link]

-

Melting point determination . SSERC. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. [Link]

-

Determination of Melting Point . Wired Chemist. [Link]

-

Experiment (1) Determination of Melting Points . University of Technology, Department of Applied Sciences. [Link]

-

Determination of melting and boiling points . University of Technology, Department of Dental Techniques. [Link]

-

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde . MySkinRecipes. [Link]

-

Reversed Phase HPLC Columns . Phenomenex. [Link]

-

How to perform equilibrium solubility studies step by step practically? . ResearchGate. [Link]

-

Solubility Testing – Shake Flask Method . BioAssay Systems. [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities . PubMed. [Link]

-

An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy . IOSR Journal of Pharmacy. [Link]

-

Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation . PMC. [Link]

-

Reverse Phase Chromatography Techniques . Chrom Tech, Inc. [Link]

-

Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison . Moravek. [Link]

Sources

- 1. 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde [stage0.myskinrecipes.com]

- 2. CAS 19415-51-1: 5-Fluoro-2-methoxybenzaldehyde [cymitquimica.com]

- 3. 959641-54-4|5-fluoro-2-(2-methoxyethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 5-Fluoro-2-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 6. moravek.com [moravek.com]

- 7. chromtech.com [chromtech.com]

- 8. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. people.chem.umass.edu [people.chem.umass.edu]

Solubility Profile of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde: A Predictive and Experimental Guide

An In-depth Technical Guide

Abstract: 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a key intermediate in organic synthesis, particularly valued in the development of novel pharmaceutical compounds where its unique structural motifs can enhance molecular properties like bioavailability[1]. Understanding its solubility in organic solvents is a cornerstone for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in various common organic solvents, and a detailed, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile benzaldehyde derivative.

Theoretical & Predictive Solubility Analysis

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like"[2]. This means a solute will dissolve best in a solvent that has similar intermolecular forces. The molecular structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde presents a fascinating interplay of functional groups that dictate its overall polarity and hydrogen bonding capabilities.

Molecular Structure and Physicochemical Drivers of Solubility

The structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (MW: 198.2 g/mol , Formula: C₁₀H₁₁FO₃) contains several key features that influence its interaction with solvents[1]:

-

Aromatic Ring: The benzene ring forms the core scaffold, providing a large, nonpolar surface area that favors interactions with other aromatic or nonpolar solvents through π-π stacking.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor. Aromatic aldehydes are generally soluble in many common organic solvents[2].

-

Fluorine Atom (-F): Positioned at the 5-carbon, the highly electronegative fluorine atom introduces a strong dipole, increasing the molecule's overall polarity. While organic fluorine is considered a weak hydrogen bond acceptor, its presence can modulate the electronic properties of the aromatic ring and influence intermolecular interactions[3][4].

-

Methoxyethoxy Group (-O-CH₂-CH₂-O-CH₃): This ether chain, located at the 2-position, is arguably the most significant driver of solubility. The two ether oxygen atoms are excellent hydrogen bond acceptors. This flexible, polar chain enhances solubility in a wide range of solvents, particularly polar ones, a characteristic noted even in simpler analogs like 5-fluoro-2-methoxybenzaldehyde[5].

The combination of a polar aldehyde, a highly polar ether chain, and a polarizable fluorinated aromatic ring suggests that 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde will exhibit broad solubility across polar aprotic and moderately polar protic solvents, with limited solubility in purely nonpolar solvents.

Caption: Key functional groups influencing the solubility of the target molecule.

Predictive Solubility in Common Organic Solvents

While specific experimental data for this compound is not widely published, we can construct a predictive framework based on its structure and data from analogous compounds like 4-(methylsulfonyl)benzaldehyde and 4-hydroxybenzaldehyde[6][7]. The following table classifies common organic solvents and predicts the solubility of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

Table 1: Predicted Solubility of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

| Solvent Class | Example Solvents | Key Solvent Properties | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High dipole moment, H-bond acceptors | High to Very High | The strong dipole moments of these solvents will effectively solvate the polar aldehyde and ether groups. The lack of H-bond donation from the solvent prevents competition with potential intramolecular interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-bond donors & acceptors | Moderate to High | These solvents can hydrogen bond with the ether and carbonyl oxygens, promoting dissolution. However, the nonpolar aromatic core may limit very high solubility compared to polar aprotic solvents. Solubility is expected to increase with temperature[6][8]. |

| Nonpolar Aromatic | Toluene, Benzene | Aromatic ring | Moderate | π-π stacking interactions between the solvent and the compound's benzene ring will be the primary driving force for solubility. The polar side chains will limit miscibility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity | Moderate to High | These solvents have a good balance of polarity to interact with the polar groups while also solvating the nonpolar aromatic ring, making them effective for dissolution and chromatography. |

| Nonpolar Aliphatic | Hexanes, Heptane | Low polarity, van der Waals forces only | Very Low to Insoluble | The significant polarity mismatch between the highly polar functional groups of the solute and the nonpolar nature of the solvent will prevent effective solvation. |

| Ethers | Diethyl Ether, Dioxane | H-bond acceptors, low polarity | Moderate | As an ether, the compound shares structural similarity. However, the overall polarity of the target molecule is much higher than these simple ethers, which may limit solubility. Benzaldehyde itself is miscible with ethers[9]. |

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust and reproducible experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a solid compound[2][10].

Principle and Justification

This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured. This approach is trustworthy because it measures the true thermodynamic equilibrium solubility, providing a stable and reliable value crucial for process development and regulatory filings.

Materials and Equipment

-

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer, or a Gravimetric setup (evaporating dish, vacuum oven).

-

Standard laboratory glassware (pipettes, volumetric flasks)

Step-by-Step Experimental Workflow

-

Preparation of the Slurry:

-

Add an excess amount of solid 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde to a pre-weighed vial. "Excess" is critical; ensure undissolved solid remains at the end of the experiment. A starting point is ~20-50 mg of solid in 1-2 mL of solvent.

-

Record the exact mass of the solid and volume of the solvent added.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled orbital shaker (e.g., at 25°C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. A typical period is 24-48 hours. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration. Causality: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The system must reach a steady state where the rate of dissolution equals the rate of precipitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker/bath for at least 30 minutes to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a clean vial. Causality: Filtration is a critical self-validating step. It ensures that only the dissolved solute is being measured, removing any suspended microcrystals that would artificially inflate the concentration reading.

-

-

Quantification (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from its peak area using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express solubility in standard units such as mg/mL, g/100mL, and mol/L.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Sources

- 1. 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde [stage0.myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. chimia.ch [chimia.ch]

- 5. CAS 19415-51-1: 5-Fluoro-2-methoxybenzaldehyde [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]

- 10. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes [mdpi.com]

1H NMR and 13C NMR of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

Introduction

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical compounds and materials.[1] Its structural complexity, arising from the interplay of electron-donating and electron-withdrawing groups on the benzene ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. The causality behind spectral patterns is explained, providing a framework for the analysis of similarly substituted aromatic systems.

Part 1: Theoretical Principles & Substituent Effects

The NMR spectrum of an organic molecule is exquisitely sensitive to the electronic environment of each nucleus. In 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde, the chemical shifts and coupling patterns are governed by the cumulative effects of three distinct substituents on the aromatic ring:

-

Aldehyde Group (-CHO): This is a powerful electron-withdrawing and anisotropic group. It strongly deshields the aldehydic proton, causing it to resonate far downfield (~10 ppm).[2] It also deshields the ortho and para protons and carbons of the aromatic ring through resonance and inductive effects.[3]

-

2-Methoxyethoxy Group (-OCH₂CH₂OCH₃): This ether linkage is an electron-donating group. The oxygen atom adjacent to the ring increases electron density at the ortho and para positions via resonance, causing a shielding effect (an upfield shift) on these nuclei.[4]

-

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, deshielding nearby nuclei. Crucially, the ¹⁹F nucleus (spin I=½) couples with both ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment. The magnitude of J-coupling between fluorine and carbon (ⁿJCF) or fluorine and hydrogen (ⁿJHF) is dependent on the number of bonds separating the nuclei.[5][6]

The combination of these effects results in a unique and predictable NMR fingerprint for the molecule.

Part 2: Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This methodology forms a self-validating system for the accurate characterization of the analyte.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.[7]

-

Tune and shim the probe to the CDCl₃ signal to optimize magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters:

-

Spectral Width: ~16 ppm (to include both the aromatic and aldehydic regions).

-

Acquisition Time: > 2 seconds (for good resolution).

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters:

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Caption: Experimental workflow for NMR data acquisition.

Part 3: Spectral Analysis and Interpretation

The following sections provide a detailed assignment of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants for substituted benzaldehydes and ethers.[8][9][10]

Caption: Structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde with atom numbering.

¹H NMR Spectrum Analysis

The proton spectrum is characterized by distinct signals for the aldehydic, aromatic, and methoxyethoxy protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H10 (CHO) | ~10.4 | s (or d) | JHF ≈ 0.5-1 Hz | Strongly deshielded by the C=O bond. May show a very small five-bond coupling to fluorine. |

| H6 | ~7.6 | d | ³JHH ≈ 3 Hz | Ortho to the electron-withdrawing CHO group and meta to the electron-donating OR group, leading to a downfield shift. Appears as a doublet due to meta coupling to H4. |

| H4 | ~7.3 | ddd | ³JHF ≈ 8-9 Hz, ³JHH ≈ 9 Hz, ⁴JHH ≈ 3 Hz | Complex multiplet due to ortho coupling to H3, ortho coupling to F, and meta coupling to H6. |

| H3 | ~7.1 | dd | ³JHH ≈ 9 Hz, ⁴JHF ≈ 5-6 Hz | Ortho to the electron-donating OR group, resulting in an upfield shift. Split into a doublet of doublets by ortho coupling to H4 and a four-bond meta coupling to F. |

| H7 (-OCH₂) | ~4.2 | t | ³JHH ≈ 5 Hz | Methylene protons adjacent to the aromatic ring oxygen, deshielded. Appears as a triplet due to coupling with H8. |

| H8 (-CH₂O-) | ~3.8 | t | ³JHH ≈ 5 Hz | Methylene protons coupled to both H7 and the methoxy oxygen. |

| H9 (-OCH₃) | ~3.4 | s | - | Terminal methyl group protons, appearing as a sharp singlet. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show ten distinct signals. The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Coupling Constant(s) (J, Hz) | Rationale |

| C10 (CHO) | ~189 | d | ⁴JCF ≈ 2-3 Hz | Carbonyl carbon, highly deshielded.[3] May show small four-bond coupling to fluorine. |

| C5 | ~160 | d | ¹JCF ≈ 250 Hz | Directly bonded to fluorine, resulting in a strong deshielding effect and a very large one-bond C-F coupling constant. |

| C2 | ~158 | d | ²JCF ≈ 10-15 Hz | Bonded to the ether oxygen, strongly deshielded. Shows two-bond coupling to fluorine. |

| C4 | ~118 | d | ²JCF ≈ 22-25 Hz | Shows significant two-bond C-F coupling. |

| C6 | ~116 | d | ³JCF ≈ 8-10 Hz | Shows smaller three-bond C-F coupling. |

| C1 | ~125 | d | ³JCF ≈ 2-4 Hz | Quaternary carbon attached to the aldehyde. Shows small three-bond C-F coupling. |

| C3 | ~114 | d | ⁴JCF ≈ 2-3 Hz | Shielded by the ortho ether group. Shows small four-bond C-F coupling. |

| C7 (-OCH₂) | ~70 | s | - | Aliphatic carbon adjacent to the aromatic ring. |

| C8 (-CH₂O-) | ~71 | s | - | Aliphatic carbon adjacent to the methoxy group. |

| C9 (-OCH₃) | ~59 | s | - | Terminal methyl carbon.[11] |

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde are highly informative, providing a complete picture of its molecular structure. The analysis relies on the predictable electronic effects of the aldehyde, methoxyethoxy, and fluorine substituents. The chemical shifts in both spectra, and particularly the characteristic H-F and C-F coupling patterns, allow for the unambiguous assignment of every proton and carbon atom in the molecule. This guide provides a robust framework and detailed protocol for the acquisition and interpretation of this data, serving as a valuable resource for scientists engaged in synthetic chemistry and drug discovery. The use of advanced 2D NMR techniques such as COSY, HSQC, and HMBC could further corroborate these assignments, providing an orthogonal layer of validation.[12]

References

-

ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. Available at: [Link].

-

NMR Data for 2-(Methoxyethoxy)methyl Ethers. Available at: [Link].

-

ResearchGate. N.m.r. data * of substituted benzaldehyde dimethyl acetals. Available at: [Link].

-

Giménez, S. M. N., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Available at: [Link].

-

Baiwir, M., et al. N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Available at: [Link].

-

Schaefer, T., and Danchura, W. (2006). N.M.R. spectral parameters of monosubstituted benzaldehydes. Taylor & Francis Online. Available at: [Link].

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link].

-

ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane. Available at: [Link].

-

SpectraBase. 2-[1-(2-Methoxyethoxy)propan-2-yloxy]ethanol - Optional[13C NMR]. Available at: [Link].

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

Supporting Information. Available at: [Link].

-

Supporting Information. Available at: [Link].

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link].

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link].

-

PubChem. 5-Fluoro-2-(hexyloxy)benzaldehyde. Available at: [Link].

-

PubChem. 5-Fluorosalicylaldehyde. Available at: [Link].

-

Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link].

-

EPrints USM. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. Available at: [Link].

Sources

- 1. 959641-54-4|5-fluoro-2-(2-methoxyethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. eprints.usm.my [eprints.usm.my]

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structural features, including a fluorine atom, a methoxyethoxy side chain, and an aldehyde functional group, contribute to its potential as a versatile building block for more complex molecules. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in drug discovery and development. This guide provides an in-depth overview of the expected spectroscopic data for 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde and the methodologies for their acquisition and interpretation.

Molecular Structure and Key Features

The structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is characterized by a benzene ring substituted with three different functional groups. The aldehyde group is an electron-withdrawing group, while the methoxyethoxy and fluoro groups are electron-donating and electron-withdrawing, respectively, through resonance and inductive effects. These electronic properties will influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy.

Caption: Molecular structure of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1][2][3] The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.[4][5]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring.[6] |

| ~7.6 | dd | 1H | Ar-H | Aromatic proton ortho to the aldehyde and meta to the fluorine. |

| ~7.2 | ddd | 1H | Ar-H | Aromatic proton meta to both the aldehyde and the ether, and ortho to the fluorine. |

| ~7.0 | dd | 1H | Ar-H | Aromatic proton ortho to the ether and meta to the aldehyde. |

| ~4.2 | t | 2H | -OCH₂- | Methylene protons adjacent to the aromatic ether oxygen. |

| ~3.8 | t | 2H | -CH₂OCH₃ | Methylene protons adjacent to the methoxy group. |

| ~3.4 | s | 3H | -OCH₃ | Methyl protons of the methoxy group. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | C=O | The aldehyde carbonyl carbon is significantly deshielded.[7] |

| ~160 (d) | Ar-C-F | The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF). |

| ~155 | Ar-C-O | The aromatic carbon attached to the ether oxygen is deshielded. |

| ~130 | Ar-C | Aromatic carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~118 (d) | Ar-CH | Aromatic methine carbon ortho to the fluorine will show a smaller coupling constant (²JCF). |

| ~115 (d) | Ar-CH | Aromatic methine carbon meta to the fluorine will show an even smaller coupling constant (³JCF). |

| ~71 | -OCH₂- | Methylene carbon adjacent to the aromatic ether oxygen. |

| ~69 | -CH₂OCH₃ | Methylene carbon adjacent to the methoxy group. |

| ~59 | -OCH₃ | Methyl carbon of the methoxy group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a suitable solvent if it is a solid. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.[8]

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring.[9] |

| ~2950-2850 | Medium | Aliphatic C-H stretch | From the methoxyethoxy side chain. |

| ~2820 and ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) | A characteristic pair of peaks for aldehydes.[9][10] |

| ~1700 | Strong, Sharp | C=O stretch | The strong absorption of the aldehyde carbonyl group.[9][11] |

| ~1600, ~1480 | Medium | Aromatic C=C stretch | Vibrations of the benzene ring.[12] |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) | Stretching of the ether linkage to the aromatic ring.[13] |

| ~1120 | Strong | C-O-C stretch (symmetric) | Stretching of the ether linkages in the side chain.[13] |

| ~1200 | Strong | C-F stretch | Stretching vibration of the carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Ionization: Ionize the sample molecules. EI is a common technique that leads to extensive fragmentation, providing a molecular fingerprint.[14]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrometry Data and Interpretation

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (C₁₀H₁₁FO₃), which is 198.19 g/mol .[15]

-

Key Fragmentation Patterns: Under electron ionization, characteristic fragmentation patterns for benzaldehydes and ethers are expected.[14][16]

Caption: Predicted fragmentation pathway for 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde, employing ¹H NMR, ¹³C NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. The predicted data and interpretation provided in this guide serve as a valuable reference for researchers working with this compound and similar substituted benzaldehydes. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in the fields of organic and medicinal chemistry.

References

- Alfa Chemistry. (2026, January 5).

- Benchchem. (n.d.).

- Scribd. (n.d.). NMR Solvent Selection Guidelines.

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde.

- Avance Beginners Guide. (n.d.). Solvent Selection.

- Labinsights. (2025, February 19).

- Scribd. (n.d.).

- Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group.

- eGyanKosh. (n.d.).

- Doc Brown. (2025, December 5).

- YouTube. (2018, November 16).

- PMC. (2020, April 29).

- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde.

- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Doc Brown. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- Supporting Inform

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra. Organic Chemistry.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzaldehyde 96 19415-51-1.

- Chemistry Steps. (2025, August 29). Interpreting IR Spectra.

- BLDpharm. (n.d.). 959641-54-4|5-fluoro-2-(2-methoxyethoxy)benzaldehyde.

- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methoxybenzaldehyde | CAS 19415-51-1.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Biorbyt. (n.d.). 5-Fluoro-2-methoxybenzaldehyde (5-Fluoro-O-Anisaldehyde) | Biochemical Reagent.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ?

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm ....

- Strem. (n.d.). 5-Fluoro-2-methoxybenzaldehyde, min. 99%.

- RSIS International. (2025, December 27).

- BLD Pharm. (n.d.). 105728-90-3|2-Fluoro-5-methoxybenzaldehyde.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzaldehyde 96 19415-51-1.

- MySkinRecipes. (n.d.). 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (n.d.). ( a) IR spectra of benzaldehyde at different concentrations.

- PubChem - NIH. (n.d.). 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328.

- NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 5. labinsights.nl [labinsights.nl]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 959641-54-4|5-fluoro-2-(2-methoxyethoxy)benzaldehyde|BLD Pharm [bldpharm.com]

- 16. scribd.com [scribd.com]

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde: A Key Fluorinated Building Block for Advanced Drug Discovery

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2] The introduction of fluorine can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins, ultimately leading to more effective and safer therapeutic agents.[3][4][5]

Within the diverse arsenal of fluorinated building blocks, substituted benzaldehydes represent a particularly versatile class of intermediates.[6][7] Their aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide focuses on a specific and highly valuable building block: 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde . The presence of a fluorine atom at the 5-position and a methoxyethoxy group at the 2-position of the benzaldehyde ring imparts a unique combination of electronic and steric properties, making it an attractive starting material for the synthesis of novel drug candidates. This guide will provide an in-depth technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of cutting-edge therapeutics.

Physicochemical and Spectroscopic Profile

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a white to off-white solid or a clear, colorless to yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 959641-54-4 | [8] |

| Molecular Formula | C₁₀H₁₁FO₃ | [8] |

| Molecular Weight | 198.19 g/mol | [2] |

| Appearance | White to off-white solid or clear, colorless to yellow liquid | [9] |

| Storage | 2-8°C, dry, airtight | [8] |

Spectroscopic Characterization

The structural features of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde give rise to a characteristic spectroscopic signature. While a publicly available, fully assigned spectrum is not readily accessible, the expected spectroscopic data can be reliably predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methoxyethoxy group. The aldehyde proton will appear as a singlet in the downfield region, typically around δ 9.8-10.5 ppm . The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom. The protons of the methoxyethoxy group will appear as a set of multiplets in the range of δ 3.4-4.2 ppm , with the methoxy group protons appearing as a singlet around δ 3.4 ppm .

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 188-195 ppm . The aromatic carbons will resonate in the range of δ 110-165 ppm , with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the methoxyethoxy group will appear in the upfield region, typically between δ 59-72 ppm .

IR (Infrared) Spectroscopy: The IR spectrum will display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, expected in the range of 1680-1705 cm⁻¹ . The presence of conjugation with the aromatic ring typically lowers this stretching frequency compared to aliphatic aldehydes.[6] Characteristic C-H stretching vibrations for the aldehyde group can be expected around 2720 and 2820 cm⁻¹ .[2]

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 198.19). Fragmentation patterns would likely involve the loss of the methoxyethoxy side chain and the formyl group.

Synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

The most logical and widely applicable method for the synthesis of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is the Williamson ether synthesis .[3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would commence with the commercially available 5-fluoro-2-hydroxybenzaldehyde and a suitable 2-methoxyethoxy halide, such as 2-methoxyethyl bromide .

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. strem.com [strem.com]

The Strategic Application of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the judicious selection of starting materials is a critical determinant of success. Among the myriad of available building blocks, 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde has emerged as a scaffold of significant interest, offering a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, will explore the core attributes of this versatile aldehyde and delineate its potential applications in medicinal chemistry, with a particular focus on the synthesis of neuroactive compounds and other potential therapeutic classes.

The Molecular Advantage: Unpacking the Attributes of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

The strategic utility of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in medicinal chemistry is rooted in the synergistic interplay of its constituent functional groups: the benzaldehyde core, a fluorine substituent, and a 2-methoxyethoxy side chain.

-

The Aldehyde Handle: The aldehyde group serves as a versatile reactive handle, enabling a wide array of chemical transformations. It readily participates in condensation reactions, such as the Claisen-Schmidt condensation, and serves as a crucial precursor for the formation of various heterocyclic systems, which are prevalent in many approved drugs.[1]

-

The Fluorine Effect: The incorporation of a fluorine atom at the 5-position of the benzene ring offers several well-established benefits in drug design. Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the electronic properties of the aromatic ring, potentially enhancing binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

-

The Methoxyethoxy Solubilizing Tail: The 2-(2-methoxyethoxy) group at the 2-position provides a flexible, polar side chain that can significantly impact a molecule's physicochemical properties. This group can enhance aqueous solubility, a critical factor for bioavailability, and its ether linkages can participate in hydrogen bonding with protein targets. This side chain can also influence the conformation of the molecule, allowing for optimal orientation within a receptor's binding pocket.

A Key Application: Synthesis of Benzofuran-Based PET Imaging Agents for Alzheimer's Disease

A prominent and well-documented application of a structurally related building block is in the synthesis of PET (Positron Emission Tomography) imaging agents for the detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. The compound 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine ([18F]FPYBF-2) is a notable example that highlights the utility of the core scaffold.[3] This PET tracer demonstrates high binding affinity for Aβ aggregates and favorable pharmacokinetic properties for brain imaging.[3][4]

The synthesis of such benzofuran-based structures often proceeds through a pathway where a substituted salicylaldehyde is a key intermediate. 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde represents a direct precursor for analogous structures, where the fluorine atom can further modulate the properties of the final imaging agent.

Conceptual Synthetic Workflow for Benzofuran Analogs

The general synthetic strategy for accessing benzofuran scaffolds from substituted salicylaldehydes is a cornerstone of heterocyclic chemistry. A plausible synthetic route to benzofuran derivatives from 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is outlined below. This workflow is based on established synthetic methodologies for similar compounds.

Figure 1: Conceptual workflow for the synthesis of benzofuran derivatives.

Experimental Protocol: Claisen-Schmidt Condensation (General Procedure)

This protocol outlines a general procedure for the Claisen-Schmidt condensation, a key step in the synthesis of chalcone intermediates from which benzofurans can be derived.

Materials:

-

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

-

Substituted acetophenone (e.g., 2'-hydroxyacetophenone)

-

Ethanol

-

Potassium hydroxide (KOH) solution (e.g., 50% aqueous)

-

Hydrochloric acid (HCl), 1 M

-

Ice

Procedure:

-

Dissolve 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the potassium hydroxide solution dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl to precipitate the chalcone product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expanding the Horizon: Potential Applications in Other Therapeutic Areas

While the synthesis of neuroactive imaging agents is a compelling application, the structural features of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde suggest its utility in the development of other classes of therapeutic agents.

Kinase Inhibitors

The development of small molecule kinase inhibitors is a major focus in oncology and immunology. Many approved kinase inhibitors feature a heterocyclic core. The benzofuran scaffold, readily accessible from 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde, is a privileged structure in this context.[5][6] The fluorine atom can enhance binding affinity to the ATP-binding pocket, while the methoxyethoxy side chain can be tailored to occupy adjacent hydrophobic pockets or improve solubility.

Figure 2: Potential synthetic pathways and therapeutic targets.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern medicines. The development of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, is a promising strategy for achieving greater target selectivity and a more nuanced pharmacological response. The structural diversity that can be generated from 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde makes it an attractive starting point for the synthesis of libraries of compounds to be screened for GPCR modulatory activity. The methoxyethoxy side chain, in particular, could play a role in engaging allosteric binding pockets.

Data Summary and Future Directions

While specific quantitative biological data for a wide range of derivatives of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde are not yet widely available in the public domain, the data for analogous compounds provide a strong rationale for its use.

| Compound Class | Therapeutic Target | Key Structural Features | Rationale for Application |

| Benzofuran Derivatives | Amyloid-beta plaques | Fluorine, Methoxyethoxy-like chain | Enhanced binding and imaging properties for neurodegenerative diseases.[3][4] |

| Substituted Heterocycles | Kinases | Fluorinated aromatic ring | Potential for improved potency and metabolic stability in oncology.[5][6] |

| Diverse Scaffolds | GPCRs | Flexible alkoxy side chain | Exploration of allosteric binding sites for improved selectivity. |

The future of drug discovery will increasingly rely on the use of well-designed, functionalized building blocks that can accelerate the synthesis of diverse and potent new chemical entities. 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is poised to be a valuable tool in this endeavor. Further research into the synthesis and biological evaluation of a wider array of derivatives from this starting material is warranted and holds the promise of uncovering novel drug candidates for a range of therapeutic areas.

References

Click to expand

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 3. 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 5-(5-(2-(2-(2-[18F]Fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylbenzenamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Condensation Reactions of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde

Introduction: A Versatile Fluorinated Building Block

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a key intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug development. Its unique substitution pattern offers a confluence of desirable properties for creating novel molecular scaffolds. The strategic placement of a fluorine atom, a methoxyethoxy group, and an aldehyde functional group provides a versatile platform for various chemical transformations, most notably condensation reactions.

The fluorine atom, being highly electronegative, significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting compounds.[1][2][3] The methoxyethoxy group, on the other hand, can improve solubility and offers a potential point for further functionalization. This combination makes 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde a valuable starting material for generating libraries of compounds for biological screening.[4]

This document provides an in-depth guide to the application of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in two fundamental carbon-carbon bond-forming reactions: the Claisen-Schmidt and Knoevenagel condensations. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Mechanistic Insights: Driving Carbon-Carbon Bond Formation

Condensation reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. The reactivity of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde in these reactions is dictated by the electrophilic nature of its carbonyl carbon, which is further activated by the electron-withdrawing effect of the fluorine atom.

The Claisen-Schmidt Condensation: Synthesizing Chalcones

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens), such as 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde, and an enolizable ketone or aldehyde.[5][6][7] This reaction is typically base-catalyzed and proceeds through the formation of an enolate, which then acts as a nucleophile. The resulting β-hydroxy carbonyl compound readily dehydrates to yield an α,β-unsaturated ketone, commonly known as a chalcone.[8][9] Chalcones are an important class of compounds with a wide range of biological activities.[9][10][11]

Caption: General mechanism of a base-catalyzed Claisen-Schmidt condensation.

The Knoevenagel Condensation: Accessing Diverse Functionality

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine.[12][13] The active methylene compound is readily deprotonated to form a stable carbanion, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration typically occurs spontaneously to yield a stable α,β-unsaturated product.[14] This reaction is highly versatile for creating carbon-carbon double bonds.[12][13]

Caption: General mechanism of a base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Claisen-Schmidt and Knoevenagel condensations using 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde.

Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone analog by reacting 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde with acetophenone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde | 198.19 | 5.0 | 991 mg |

| Acetophenone | 120.15 | 5.0 | 589 µL |

| Sodium Hydroxide (NaOH) | 40.00 | 7.5 | 300 mg |

| Ethanol (95%) | - | - | 20 mL |

| Deionized Water | - | - | 20 mL |

| Hydrochloric Acid (HCl), 1M | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 991 mg (5.0 mmol) of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde and 589 µL (5.0 mmol) of acetophenone in 20 mL of 95% ethanol. Stir the solution at room temperature until all solids have dissolved.

-

Catalyst Addition: In a separate beaker, prepare the base catalyst by dissolving 300 mg (7.5 mmol) of sodium hydroxide in 20 mL of deionized water. Cool this solution in an ice bath.

-

Initiation of Reaction: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over a period of 10-15 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary.

-

Reaction Progression: Continue stirring the reaction mixture vigorously at room temperature for 4-6 hours. The formation of a precipitate or a color change is indicative of product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes. Neutralize the mixture by slowly adding 1M HCl dropwise until the pH is approximately 7.[10]

-

Product Collection: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.[15]

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified chalcone. Dry the crystals under vacuum.[10]

Trustworthiness and Validation:

-

TLC Monitoring: Use TLC to track the consumption of the starting materials and the formation of the product. The chalcone product should have a different Rf value than the starting aldehyde and ketone.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show characteristic doublets for the vinylic protons with a coupling constant (J) of approximately 15-16 Hz, confirming the E-configuration.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the reaction of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde with malononitrile, an active methylene compound, to form a dinitrile derivative.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde | 198.19 | 2.0 | 396 mg |

| Malononitrile | 66.06 | 2.0 | 132 mg |

| Piperidine | 85.15 | Catalytic | ~2 drops |

| Ethanol | - | - | 10 mL |

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask, combine 396 mg (2.0 mmol) of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde and 132 mg (2.0 mmol) of malononitrile in 10 mL of ethanol.

-

Catalyst Addition: Add 2-3 drops of piperidine to the mixture. A mild exothermic reaction and color change may be observed.[13]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The product may begin to precipitate from the solution.

-

Monitoring: Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.

-

Isolation: If a precipitate has formed, cool the reaction mixture in an ice bath for 30 minutes and collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

-

Drying: Dry the purified product under vacuum.

Trustworthiness and Validation:

-

Complete Consumption of Aldehyde: TLC analysis should confirm the complete disappearance of the starting aldehyde spot.

-

Spectroscopic Analysis: The structure of the product should be confirmed by spectroscopic methods. The ¹H NMR spectrum will lack the aldehyde proton signal (around 9-10 ppm) and will show a new singlet for the vinylic proton. The IR spectrum will show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters for the described condensation reactions. Yields are representative and may vary based on reaction scale and purity of reagents.

| Reaction Type | Aldehyde | Condensation Partner | Catalyst | Solvent | Typical Yield |

| Claisen-Schmidt | 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde | Acetophenone | NaOH | Ethanol | 75-90% |

| Knoevenagel | 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde | Malononitrile | Piperidine | Ethanol | 80-95% |

Troubleshooting and Optimization

-

Low Yields:

-

Claisen-Schmidt: Ensure the base solution is added slowly and the temperature is controlled to prevent side reactions. The purity of the aldehyde is crucial; purify by distillation or column chromatography if necessary.

-

Knoevenagel: If the reaction is sluggish, gentle heating (40-50°C) can be applied. Alternatively, a different weak base catalyst, such as pyrrolidine, can be trialed.

-

-

Side Reactions:

-

In the Claisen-Schmidt reaction, self-condensation of the ketone can occur. Using a slight excess of the aldehyde can help to minimize this.

-

-

Purification Difficulties:

-

If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is recommended.

-

Conclusion

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde is a highly effective substrate for both Claisen-Schmidt and Knoevenagel condensation reactions. The protocols provided herein offer reliable methods for the synthesis of chalcones and α,β-unsaturated dinitriles, respectively. These products serve as valuable intermediates for the development of new chemical entities with potential applications in drug discovery and materials science. The electronic and steric properties imparted by the fluoro and methoxyethoxy substituents provide a unique handle for fine-tuning the biological and physicochemical properties of the resulting molecules.

References

- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2024).

- Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents - ACG Publications. (2024).

- New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025).

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC. (2022). Available at: [Link]

-

SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available at: [Link]

-

Claisen-Schmidt Condensation. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (2014). Available at: [Link]

-

Claisen Schmidt Reaction Virtual Lab - PraxiLabs. Available at: [Link]

-

An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC. Available at: [Link]

-

Claisen–Schmidt condensation - Wikipedia. Available at: [Link]

-

Knoevenagel Condensation Reaction. Available at: [Link]

-

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde - MySkinRecipes. Available at: [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. (2021). Available at: [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (2024). Available at: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. (2022). Available at: [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC. Available at: [Link]

-

Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit. (2025). Available at: [Link]

-

Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - Beilstein Journals. (2011). Available at: [Link]

-

(PDF) Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines - ResearchGate. (2025). Available at: [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. praxilabs.com [praxilabs.com]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 11. acgpubs.org [acgpubs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Protocol for Knoevenagel Condensation with 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde: A Detailed Technical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][3][4][5] This guide presents detailed application notes and optimized protocols for the Knoevenagel condensation of 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde with common active methylene compounds. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into troubleshooting and optimization, with a focus on ensuring reproducible and high-yield outcomes.

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, catalyzed by a base, followed by a dehydration reaction to yield a stable α,β-unsaturated product.[1][6] Its reliability and broad substrate scope have made it a favored method in medicinal chemistry and materials science.

The subject of this guide, 5-Fluoro-2-(2-methoxyethoxy)benzaldehyde , presents a unique substrate for this transformation. Its structure incorporates two key features that influence reactivity:

-